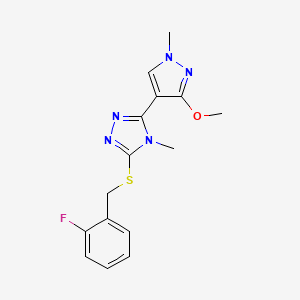

![molecular formula C24H19NO3 B2574794 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923210-72-4](/img/structure/B2574794.png)

2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

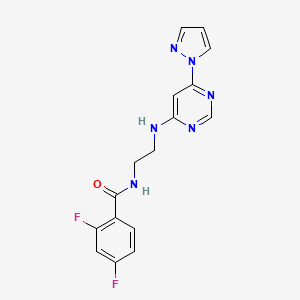

The compound “2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They have various biological activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Applications De Recherche Scientifique

Anticancer Activity

2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide and its derivatives have been extensively researched for their potential anticancer properties. A study focused on the design, synthesis, and evaluation of substituted benzamides, starting from 2-(4-methylphenyl)acetic acid, showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds were compared with etoposide, a reference drug, with some derivatives exhibiting higher anticancer activities, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Histone Deacetylase Inhibition for Cancer Therapy

Another significant application of related compounds is in the development of histone deacetylase (HDAC) inhibitors. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structure suggesting similar research interest, acts as a selective small molecule HDAC inhibitor. This inhibitor selectively targets HDACs 1-3 and 11, demonstrating potential as an anticancer drug through its ability to block cancer cell proliferation, induce histone acetylation, and promote cell-cycle arrest and apoptosis (Zhou et al., 2008).

Photosensitive Aromatic Polyamides

Research into the synthesis and properties of aromatic polyamides incorporating coumarin chromophores, which are structurally related to 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, has shown the development of materials with novel properties. These polyamides exhibited good solubility in polar solvents and demonstrated high molecular weights, enabling the casting of transparent, flexible, and tough films. Such materials have potential applications in the field of materials science, particularly for creating photosensitive elements that can undergo crosslinking upon UV illumination (Nechifor, 2009).

Synthesis and Biological Activity of Schiff Bases

Studies have also focused on the synthesis and characterization of Pd(II) complexes with Schiff bases derived from 3-formyl chromone, related to the core structure of 2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. These complexes have been evaluated for their antimicrobial and antioxidant activities, demonstrating that such compounds could serve as potent microbial inhibitors and antioxidants, offering a basis for the development of new therapeutic agents (Kavitha & Reddy, 2016).

Propriétés

IUPAC Name |

2-methyl-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c1-15-7-9-17(10-8-15)23-14-21(26)20-13-18(11-12-22(20)28-23)25-24(27)19-6-4-3-5-16(19)2/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTUSSIHQXRLMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2574715.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2574716.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2574720.png)

![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2574722.png)

![N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2574725.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)